molecular formula C5H7BrClNS B1450272 5-Bromo-2-ethyl-1,3-thiazole hydrochloride CAS No. 1609406-77-0

5-Bromo-2-ethyl-1,3-thiazole hydrochloride

Cat. No. B1450272
M. Wt: 228.54 g/mol
InChI Key: WPAXSLCMHZEYJX-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-1,3-thiazole hydrochloride is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of a brominated compound with another reactant. For example, a group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues was produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol .


Molecular Structure Analysis

Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .


Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Scientific Research Applications

Synthesis of Novel Compounds

5-Bromo-2-ethyl-1,3-thiazole hydrochloride serves as a critical precursor in the synthesis of a range of novel compounds. For example, it has been utilized in the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement of bromide by primary, secondary, and aryl amines, demonstrating its versatility in creating new chemical entities with potential pharmacological activities (Baker & Williams, 2003). Furthermore, its modification has led to the development of thiazolyl azo compounds, highlighting its utility in creating complex molecules with diverse functional groups (Jaber, Kyhoiesh, & Jawad, 2021).

Antimicrobial and Antifungal Activities

Compounds synthesized from 5-Bromo-2-ethyl-1,3-thiazole hydrochloride have been evaluated for their antimicrobial and antifungal properties. Research has shown that certain derivatives exhibit promising activity against microbial and fungal strains, indicating the potential for developing new antibacterial and antifungal agents. This application is crucial in the ongoing search for new treatments against resistant strains of microorganisms (Shirai, Endo, Maseda, & Omasa, 2013).

Development of Bioactive Molecules

The synthesis of bioactive molecules utilizing 5-Bromo-2-ethyl-1,3-thiazole hydrochloride as a starting material has been a significant area of research. These molecules have been explored for various biological activities, including antiamoebic activity, showcasing the compound's role in contributing to the development of potentially therapeutic agents. The research underscores the importance of this chemical in generating compounds with specific biological properties, offering avenues for the development of new drugs (Shirai et al., 2013).

Safety And Hazards

While specific safety and hazard information for 5-Bromo-2-ethyl-1,3-thiazole hydrochloride is not available, general precautions for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-bromo-2-ethyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.ClH/c1-2-5-7-3-4(6)8-5;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAXSLCMHZEYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethyl-1,3-thiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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